Cas no 299-74-1 (1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI))
299-74-1 structure
Product Name:1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)
CAS-nummer:299-74-1
MF:C6H14O8S2
MW:278.300560474396
CID:289072
PubChem ID:95839
Update Time:2025-04-19
1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)
- [(2R,3R)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate
- (2S,3S)-2,3-dihydroxybutane-1,4-diyl-dimethanesulfonate
- 1,4-Bis mesyl ester of D-threitol
- AC1L3V7H
- AC1Q6XW0
- AR-1L6837
- CB 40065
- L-threitol 1,4-bis(methanesulfonate)
- L-threitol 1,4-bismethane sulfonate
- L-threitol-1,4-bic-methanesulfonate
- NSC98767
- Threitol 1,4-bis(methanesulfonate)
- Treosulfan
- treosulphan
- NSC 39068
- 1,4-Bis-O-(methylsulfonyl)threitol
- (2R,3R)-2,3-dihydroxybutane-1,4-diyl dimethanesulfonate
- 1,4-Di-O-methanesulfonyl-D-threitol
- 1,2,3,4-Butanetetrol, 1,4-dimethanesulfonate, (R-(R*,R*))-
- 1947-62-2
- (2R,3R)-1,4-BIS(MESYLOXY)BUTANE-2,3-DIOL
- NSC 39069;Treosulphan
- NSC-98767
- D-Threitol-1,4-bis(methanesulfonate)
- D-Threitol, 1,4-bis(methanesulfonate)
- DTXSID601044201
- r-threitol 1,4-bismethanesulfonate
- DTXSID101044220
- 299-74-1
- MFCD02258964
- SCHEMBL8466701
- 21106-06-9
- D-Threitol 1,4-bis(methanesulfonate)
- YCPOZVAOBBQLRI-PHDIDXHHSA-N
-
- Inchi: 1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
- InChI-sleutel: YCPOZVAOBBQLRI-PHDIDXHHSA-N
- LACHT: S(C)(=O)(=O)OC[C@H]([C@@H](COS(C)(=O)=O)O)O
Berekende eigenschappen
- Exacte massa: 278.01302
- Monoisotopische massa: 278.013
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 7
- Complexiteit: 345
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 144A^2
- XLogP3: -2.2
Experimentele eigenschappen
- Dichtheid: 1.562
- Smeltpunt: 216 °F (NTP, 1992)
- Kookpunt: 607°Cat760mmHg
- Vlampunt: 320.9°C
- Brekindex: 1.518
- PSA: 127.2
- LogboekP: -0.17780
1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) Gerelateerde literatuur
-
Vnira R. Akhmetova,Nail S. Akhmadiev,Marat F. Abdullin,Lilya U. Dzhemileva,Vladimir A. D'yakonov RSC Adv. 2020 10 15116
-
Tetyana Kobets,Michael J. Iatropoulos,Gary M. Williams Toxicol. Res. 2019 8 123
-
Asmita Biswas,Ragavi Rajasekaran,Baisakhee Saha,Krishna Dixit,Pravin Vasudeo Vaidya,Atul Kumar Ojha,Santanu Dhara Biomater. Sci. 2023 11 4789
299-74-1 (1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)) Gerelateerde producten
- 299-75-2(Treosulfan)
- 108963-16-2(1,2,4-Tris(methanesulfonyloxy)butane)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Beyond Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Reagentie
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk